molecular formula C20H19N3OS B12585331 N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12585331
M. Wt: 349.5 g/mol
InChI Key: PAYLVYAMDMWACM-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a quinazoline ring, and a sulfanyl acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline intermediate with thiol reagents under basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to tetrahydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Tetrahydroquinazoline derivatives

    Substitution: Various substituted acetamide derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfonyl}acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]thioacetamide: Similar structure but with a thioacetamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H19N3OS/c1-13-6-8-14(9-7-13)19-22-17-5-3-2-4-16(17)20(23-19)25-12-18(24)21-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,21,24)

InChI Key

PAYLVYAMDMWACM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4CC4

Origin of Product

United States

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